molecular formula C17H20F2N2O4S2 B4826110 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE)

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE)

Cat. No.: B4826110
M. Wt: 418.5 g/mol
InChI Key: QCKIYPRBCRVSCW-UHFFFAOYSA-N
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Description

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE): is an organic compound characterized by its unique structure, which includes a 2,2-dimethyl-1,3-propanediyl core flanked by two 4-fluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

    Oxidation and Reduction: While the core structure is relatively stable, the fluorobenzene rings can participate in electrophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the sulfonamide groups, facilitating nucleophilic attack.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional substituents onto the fluorobenzene rings.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation of the fluorobenzene rings can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s sulfonamide groups are known for their biological activity, making it a potential candidate for the development of new pharmaceuticals.

    Biochemical Research: It can be used as a probe to study enzyme interactions and protein-ligand binding.

Industry:

    Polymer Additives: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.

    Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE) exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The fluorobenzene rings can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

  • N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(3,4-dimethylbenzamide)
  • 1,1’-(2,2-Dimethyl-1,3-propanediyl)bis(3,4-dichloro-1H-pyrrole-2,5-dione)

Uniqueness: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-FLUOROBENZENESULFONAMIDE) is unique due to the presence of fluorine atoms on the benzene rings, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-fluorophenyl)sulfonylamino]-2,2-dimethylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O4S2/c1-17(2,11-20-26(22,23)15-7-3-13(18)4-8-15)12-21-27(24,25)16-9-5-14(19)6-10-16/h3-10,20-21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIYPRBCRVSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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